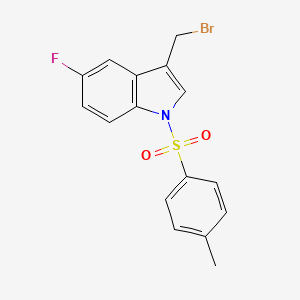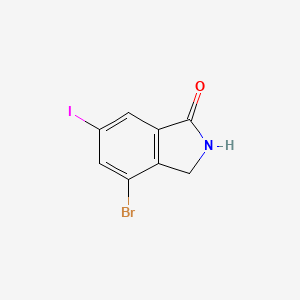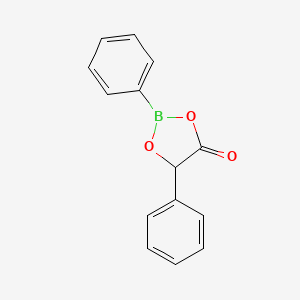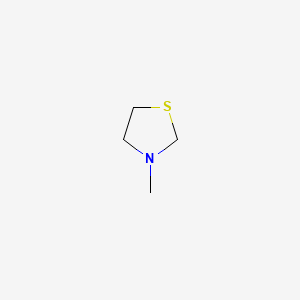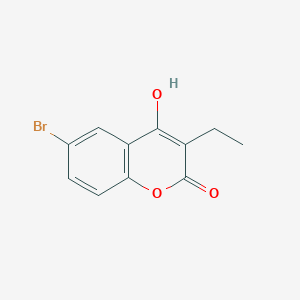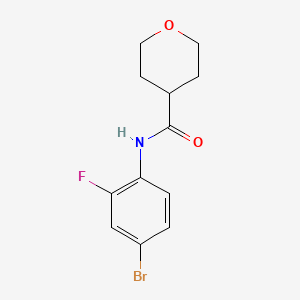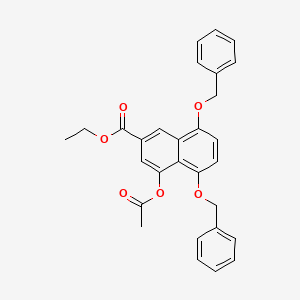
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-bis(phenylmethoxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-bis(phenylmethoxy)-, ethyl ester is a complex organic compound with the molecular formula C29H26O6. This compound is characterized by its naphthalene core, which is substituted with acetyloxy and phenylmethoxy groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-bis(phenylmethoxy)-, ethyl ester typically involves multiple steps, starting from naphthalene derivatives. The key steps include:
Acetylation: Introduction of the acetyloxy group through acetylation reactions.
Etherification: Addition of phenylmethoxy groups via etherification reactions.
Esterification: Formation of the ethyl ester through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, use of catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-bis(phenylmethoxy)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The phenylmethoxy and acetyloxy groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-bis(phenylmethoxy)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-bis(phenylmethoxy)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler derivative with fewer functional groups.
4-Acetyloxy-2-naphthalenecarboxylic acid: Lacks the phenylmethoxy groups.
5,8-Bis(phenylmethoxy)-2-naphthalenecarboxylic acid: Does not have the acetyloxy group.
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-bis(phenylmethoxy)-, ethyl ester is unique due to its combination of acetyloxy and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C29H26O6 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
ethyl 4-acetyloxy-5,8-bis(phenylmethoxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C29H26O6/c1-3-32-29(31)23-16-24-25(33-18-21-10-6-4-7-11-21)14-15-26(28(24)27(17-23)35-20(2)30)34-19-22-12-8-5-9-13-22/h4-17H,3,18-19H2,1-2H3 |
InChI Key |
NRAFSDAFESDDNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


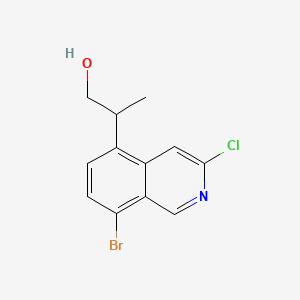
![2-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13938860.png)
![2-[(3-bromophenyl)thio]Benzenemethanol](/img/structure/B13938867.png)
![3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13938875.png)
![Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13938876.png)
![1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13938880.png)
![(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid](/img/structure/B13938882.png)
